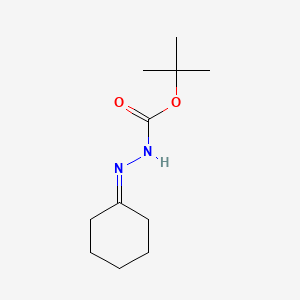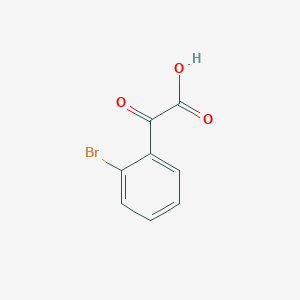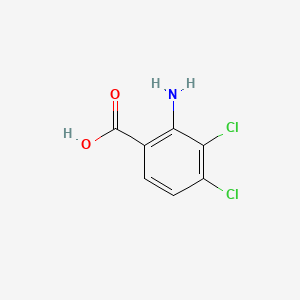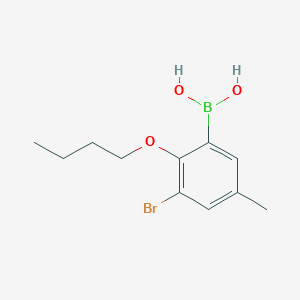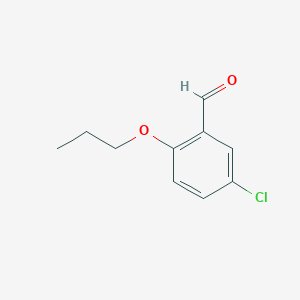
5-Chloro-2-propoxybenzaldehyde
Übersicht
Beschreibung
5-Chloro-2-propoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.65 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-propoxybenzaldehyde is represented by the formula C10H11ClO2 . The exact structure would require more specific information such as bond lengths and angles, which are not available in the search results.Physical And Chemical Properties Analysis
5-Chloro-2-propoxybenzaldehyde is a solid at room temperature . It has a molecular weight of 198.65 . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmacology
Field
Pharmacology
Application Summary
In pharmacology, 5-Chloro-2-propoxybenzaldehyde is utilized in the synthesis of various compounds with potential therapeutic effects.
Methods of Application
The compound is often used as a precursor in the synthesis of more complex molecules. For instance, it can undergo condensation reactions to form Schiff bases, which are explored for their pharmacological properties .
Results and Outcomes
The synthesized compounds are then subjected to various assays to determine their biological activity. For example, they may be tested for their inhibitory activity against certain enzymes or receptors. The results are quantified using IC50 values or other relevant statistical measures.
Organic Synthesis
Field
Organic Synthesis
Application Summary
5-Chloro-2-propoxybenzaldehyde plays a role in the synthesis of organic compounds, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling .
Methods of Application
It is used to introduce the propoxybenzaldehyde moiety into various organic frameworks. The compound can act as an electrophile in reactions with organoboron reagents under palladium catalysis.
Results and Outcomes
The success of the synthesis is typically evaluated by yield percentage and the purity of the product, confirmed by NMR and chromatography.
Analytical Chemistry
Field
Analytical Chemistry
Application Summary
This compound is used as a standard or reagent in analytical methods to quantify or identify other substances.
Methods of Application
It may be used in chromatographic techniques or as a calibration standard in spectroscopic analysis due to its distinct chemical properties .
Results and Outcomes
The effectiveness is measured by the accuracy and precision of the analytical results, which are often expressed in terms of recovery rates and relative standard deviation (RSD).
Biochemistry
Field
Biochemistry
Application Summary
In biochemistry, it is used in the study of enzyme inhibition, particularly in the context of melanogenesis and tyrosinase activity .
Methods of Application
Derivatives of 5-Chloro-2-propoxybenzaldehyde are synthesized and tested for their ability to inhibit tyrosinase, an enzyme crucial in melanin synthesis.
Results and Outcomes
The compounds are evaluated for their inhibitory potency, with results indicating that some derivatives exhibit higher activity than standard inhibitors like kojic acid.
Materials Science
Field
Materials Science
Application Summary
It is involved in the development of new materials, such as polymers or organic electronic components.
Methods of Application
The aldehyde group can participate in various chemical reactions that lead to the formation of polymers or incorporation into electronic materials .
Results and Outcomes
The properties of the new materials, such as conductivity or stability, are assessed through a series of tests and compared to existing materials.
Environmental Science
Field
Environmental Science
Application Summary
This compound may be studied for its environmental impact, degradation, or as a model compound in pollution studies.
Methods of Application
It can be used in studies assessing the fate of similar compounds in the environment, including their breakdown products and interaction with other environmental factors .
Safety And Hazards
The safety information available indicates that 5-Chloro-2-propoxybenzaldehyde is a compound that requires careful handling. It is associated with a warning signal word and is represented by the GHS07 pictogram . Specific hazard statements and precautionary measures are not provided in the search results.
Eigenschaften
IUPAC Name |
5-chloro-2-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZNXLNLEMYCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403609 | |
| Record name | 5-chloro-2-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-propoxybenzaldehyde | |
CAS RN |
27590-75-6 | |
| Record name | 5-chloro-2-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



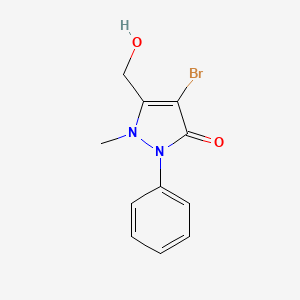
![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)
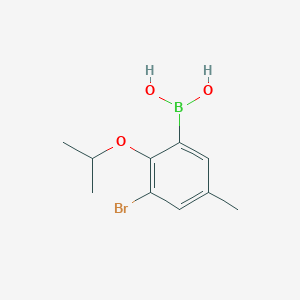

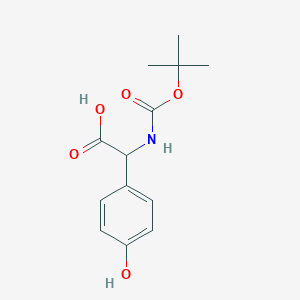
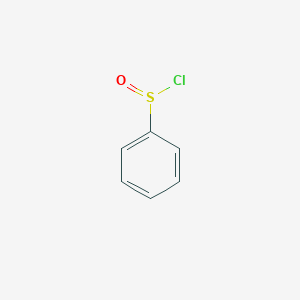
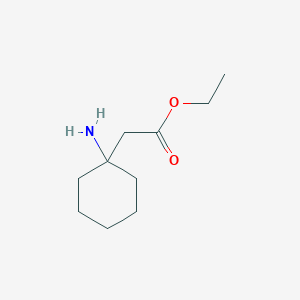
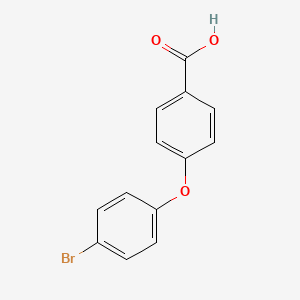
![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)
